2,5-Dioctylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioctylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with two octyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dioctylfuran can be synthesized through several methods. One common approach involves the reaction of furan with octyl halides in the presence of a base, such as sodium hydride, to form the desired product. Another method involves the use of Grignard reagents, where furan is reacted with octyl magnesium bromide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioctylfuran undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Furan derivatives with additional oxygen-containing functional groups.
Reduction Products: Dihydrofuran derivatives.
Substitution Products: Furan derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dioctylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies have investigated its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,5-Dioctylfuran involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its oxidation can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylfuran: A furan derivative with two methyl groups at the 2 and 5 positions.
2,5-Diethylfuran: A furan derivative with two ethyl groups at the 2 and 5 positions.
2,5-Dibutylfuran: A furan derivative with two butyl groups at the 2 and 5 positions.
Comparison: 2,5-Dioctylfuran is unique due to its longer alkyl chains, which can influence its physical and chemical properties, such as solubility and reactivity.
Eigenschaften
CAS-Nummer |
128912-40-3 |
---|---|
Molekularformel |
C20H36O |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2,5-dioctylfuran |
InChI |
InChI=1S/C20H36O/c1-3-5-7-9-11-13-15-19-17-18-20(21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
RQMAMZPIQKZKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(O1)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.